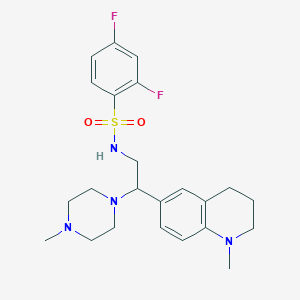

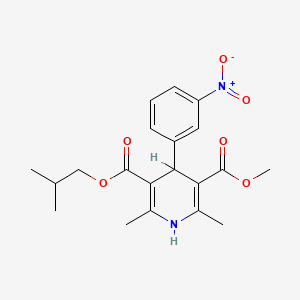

![molecular formula C20H20N4O2S B2600676 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 898612-24-3](/img/structure/B2600676.png)

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing the 1,2,4-triazole moiety, such as the one you mentioned, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as bioactive scaffolds . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of similar compounds, such as 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, have been synthesized by the reaction of aminoguanidines with an appropriate alpha-oxo-acids hydrates in glacial acetic acid .

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by various factors. For example, when the cyclopentyl group was introduced instead of cyclopropylmethyl group in a similar compound, the inhibitory potency was increased by approximately 2.4-fold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .

Applications De Recherche Scientifique

Biological Screening and Antimicrobial Activities

Research has shown that derivatives of 1,3,4-triazine, similar to the chemical compound , have been synthesized and screened for their biological activities. For example, studies have reported significant antibacterial, antifungal, and anthelmintic activities for some compounds, indicating their potential as bioactive agents in medical and agricultural applications (G. Khan et al., 2019). Additionally, the ability of some derivatives to act as fingerprint agents for latent fingerprint detection offers an interesting forensic application.

Synthesis and Characterization

The synthesis and characterization of triazine derivatives have been widely explored, providing insights into their chemical properties and potential applications. For instance, methods for synthesizing 1,3,5-triazine derivatives through cyclic transformations have been developed, highlighting the versatility of these compounds in chemical synthesis (F. Chau et al., 1997). This type of research underlines the importance of triazine derivatives in developing new chemical entities with potential industrial and pharmaceutical applications.

Molecular Docking and Drug Development

Molecular docking studies of triazine derivatives have shown promise in identifying potential drug candidates. For example, some studies have investigated the binding affinities of these compounds to various biological targets, suggesting their applicability in drug development for treating conditions such as depression and cancer (M. V. D. Mey et al., 2005). The exploration of triazine derivatives in positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors further exemplifies their potential in medical imaging and neurological research.

Crystal Structure Analysis

The crystal structures of triazine derivatives have been analyzed to understand their molecular conformations and interactions. Such studies are crucial for the rational design of molecules with desired properties, including drug molecules and materials with specific functionalities (S. Subasri et al., 2016).

Antimicrobial and Hemolytic Agents

Several studies have synthesized and evaluated the antimicrobial and hemolytic activities of triazine derivatives, identifying compounds with significant activity against a range of microbial species. This research highlights the potential of triazine derivatives as antimicrobial agents, which could be further developed into new antibiotics or antiseptics (A. Rehman et al., 2013).

Mécanisme D'action

The mechanism of action of these compounds often involves their ability to inhibit certain metabolic enzymes. For example, all of the synthesized compounds efficiently inhibited some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as excellent candidate drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Orientations Futures

The future directions for research on these compounds could involve further exploration of their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-8-14(2)10-16(9-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWSMKCKYQOANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

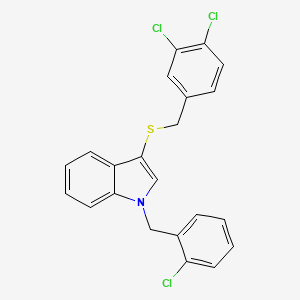

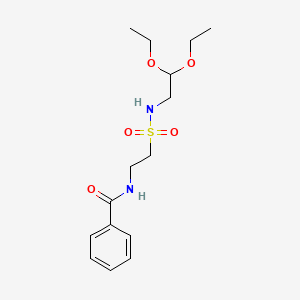

![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)

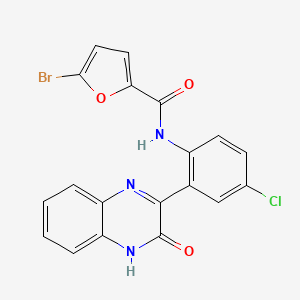

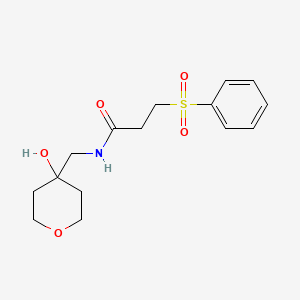

![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)

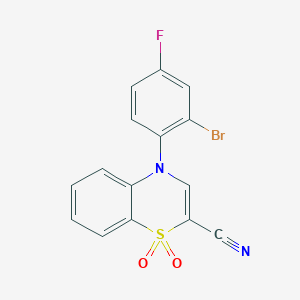

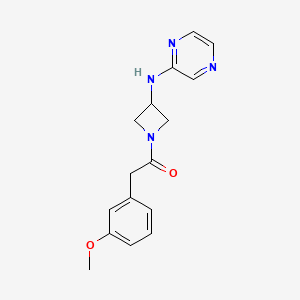

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)

![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)